molecular formula C11H15ClN2O2 B13064129 Methyl 3-((2-amino-5-chlorophenyl)(methyl)amino)propanoate

Methyl 3-((2-amino-5-chlorophenyl)(methyl)amino)propanoate

Cat. No.: B13064129
M. Wt: 242.70 g/mol
InChI Key: PYJOJMOKLLHXIV-UHFFFAOYSA-N
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Description

Methyl 3-((2-amino-5-chlorophenyl)(methyl)amino)propanoate is an organic compound with the molecular formula C10H13ClN2O2

Properties

Molecular Formula

C11H15ClN2O2

Molecular Weight

242.70 g/mol

IUPAC Name

methyl 3-(2-amino-5-chloro-N-methylanilino)propanoate

InChI

InChI=1S/C11H15ClN2O2/c1-14(6-5-11(15)16-2)10-7-8(12)3-4-9(10)13/h3-4,7H,5-6,13H2,1-2H3

InChI Key

PYJOJMOKLLHXIV-UHFFFAOYSA-N

Canonical SMILES

CN(CCC(=O)OC)C1=C(C=CC(=C1)Cl)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-((2-amino-5-chlorophenyl)(methyl)amino)propanoate typically involves the reaction of 2-amino-5-chlorobenzylamine with methyl acrylate under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as methanol, and a catalyst, such as a base (e.g., sodium hydroxide). The reaction mixture is heated under reflux to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-((2-amino-5-chlorophenyl)(methyl)amino)propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amino and chloro groups can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

Methyl 3-((2-amino-5-chlorophenyl)(methyl)amino)propanoate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-((2-amino-5-chlorophenyl)(methyl)amino)propanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-[(2-furylmethyl)amino]propanoate
  • Methyl 3-[(2-amino-5-chlorophenyl)sulfanyl]propanoate

Uniqueness

Methyl 3-((2-amino-5-chlorophenyl)(methyl)amino)propanoate is unique due to its specific structural features, such as the presence of both amino and chloro groups on the aromatic ring. These features confer distinct chemical reactivity and biological activity compared to similar compounds.

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